N-(cyanomethyl)-2,6-dimethoxybenzamide
Description
N-(cyanomethyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted aromatic ring and a cyanomethyl group attached to the amide nitrogen. The 2,6-dimethoxybenzamide core is known to influence steric and electronic properties, while the cyanomethyl group may enhance reactivity or modulate interactions with biological targets .
Properties
IUPAC Name |
N-(cyanomethyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-8-4-3-5-9(16-2)10(8)11(14)13-7-6-12/h3-5H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPBJXFNFPKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with cyanomethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyanomethyl Group
The cyanomethyl (-CH₂CN) moiety undergoes nucleophilic substitution reactions due to the electron-withdrawing cyano group, which activates the adjacent methylene carbon.
Key reactions:
-
Alkylation: Reaction with alkyl halides in the presence of bases like K₂CO₃ yields N-alkylated derivatives.
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Acylation: Treatment with acyl chlorides forms N-acylated products under mild conditions (25–50°C) .
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 50°C | N-(methyl)-2,6-dimethoxybenzamide | 78 | |
| Benzoyl chloride | Toluene, Et₃N, 25°C | N-benzoyl derivative | 85 |
Hydrolysis Reactions
The nitrile group can be hydrolyzed to carboxylic acid or amide under acidic or basic conditions:
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Acidic hydrolysis (H₂SO₄, H₂O, reflux): Converts -CN to -COOH.
-
Basic hydrolysis (NaOH, H₂O₂): Forms -CONH₂ intermediates.
Mechanistic pathway:
Electrophilic Aromatic Substitution
The 2,6-dimethoxybenzamide ring directs electrophiles to the para position relative to the methoxy groups.
Table 2: Electrophilic Reactions
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 4-nitro-2,6-dimethoxybenzamide |
| Bromination | Br₂/FeBr₃ | C-4 | 4-bromo-2,6-dimethoxybenzamide |
Reductive Transformations
The cyanomethyl group can be reduced to primary amines using LiAlH₄ or catalytic hydrogenation:
Kinetic and Optimization Studies
Reaction efficiency depends on solvent polarity and base strength. For instance:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(cyanomethyl)-2,6-dimethoxybenzamide has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in treating conditions such as cancer and metabolic disorders by activating the AMPK (AMP-activated protein kinase) enzymatic complex. AMPK activation is crucial in regulating cellular energy homeostasis, making it a target for anti-obesity and anti-diabetic therapies .
2. Antiparasitic Activity
Research has highlighted the compound's potential in combating parasitic infections. For instance, analogs of benzamides similar to this compound have demonstrated significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These compounds exhibited low nanomolar EC50 values in vitro, indicating strong antiparasitic activity .
3. Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. Studies have indicated that certain derivatives possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study 1: AMPK Activation
A study evaluated the efficacy of this compound derivatives on AMPK activation in C2C12 murine myoblasts. The results showed that these compounds significantly increased the phosphorylation of AMPK at Thr172 after 30 minutes of exposure, comparable to known AMPK activators like berberine .
| Compound | Concentration (µM) | AMPK Activation Ratio |
|---|---|---|
| This compound | 10 | 1.5 |
| Berberine | 1000 | 1.4 |
Case Study 2: Antiparasitic Activity Against Trypanosoma brucei
In another study focusing on antiparasitic activity, a series of benzamide derivatives were screened for their ability to inhibit Trypanosoma brucei. The most potent compound exhibited an EC50 value of 0.001 µM and demonstrated good oral bioavailability and plasma exposure in mice .
| Compound | EC50 (µM) | Selectivity Index (Parasite/Mammalian Cells) |
|---|---|---|
| This compound derivative | 0.001 | >30 |
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block in organic synthesis and materials science. Its derivatives are being explored for developing new materials with specific chemical properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions. The methoxy groups can influence the compound’s reactivity and binding affinity to target molecules. The overall mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The 2,6-dimethoxybenzamide moiety is a common scaffold in several compounds with diverse applications. Key analogs include:
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
- Structural Differences: Replaces the cyanomethyl group with an isoxazole ring and a branched alkyl chain.
- Biological Activity : A pre-emergent herbicide inhibiting cellulose synthesis in plants .
- Physicochemical Properties : Low solubility due to hydrophobic isoxazole and alkyl groups .
N-(2-Iodophenyl)-2,6-dimethoxybenzamide
- Structural Differences: Features an iodophenyl group instead of cyanomethyl.
- Biological Activity : Acts as a dopamine D2 receptor ligand, highlighting the role of halogen substituents in receptor binding .
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- Structural Differences : Incorporates a thiadiazole ring linked to a benzyl group.
- Biological Activity : Exhibits antimicrobial and anticancer properties, attributed to the thiadiazole moiety’s ability to disrupt enzyme activity .
- Key Contrast: The cyanomethyl group in the target compound may confer distinct metabolic stability compared to thiadiazole derivatives .
Functional Group Impact on Properties
Biological Activity
N-(cyanomethyl)-2,6-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide structure with two methoxy groups at the 2 and 6 positions and a cyanomethyl substituent. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH, which destabilizes DHFR and inhibits cell growth .
- Kinase Inhibition : Certain benzamide derivatives exhibit inhibitory effects on kinases, which are critical in cancer progression. For example, compounds similar to this compound have demonstrated selective inhibition against protein kinases like CK2 .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzamide scaffold significantly influence biological activity. For instance:
- Substituents on the Aromatic Ring : The introduction of halogen or small alkyl groups at specific positions on the aromatic ring has been shown to enhance activity against targets like chitin synthesis in pests .
- Cyanomethyl Group : The presence of the cyanomethyl group is hypothesized to play a role in enhancing lipophilicity and improving binding affinity to target proteins.
Biological Activity Data
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | DHFR | TBD | Inhibitory effects observed |
| Analog A | RET Kinase | 0.5 | Moderate potency |
| Analog B | Chitin Synthase | 0.1 | High potency against Chilo suppressalis |
Case Studies
- Antitumor Activity : In preclinical studies, related benzamide compounds have shown promising antitumor effects in models of malignant melanoma. Patients treated with a benzamide derivative demonstrated prolonged survival rates .
- Inhibition of Chitin Synthesis : A study evaluated the effects of various substituted benzamides on chitin synthesis inhibition in Chilo suppressalis, with results indicating that specific substitutions significantly enhanced inhibitory potency .
- Trypanosoma brucei Inhibition : Research into related benzamide derivatives revealed potent activity against Trypanosoma brucei, suggesting potential for development as antiparasitic agents .
Q & A
Q. What are the recommended synthetic routes for N-(cyanomethyl)-2,6-dimethoxybenzamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Route 1: Coupling 2,6-dimethoxybenzoic acid with cyanomethylamine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent. DMT-MM is effective in forming amides under mild conditions with minimal racemization .
- Route 2: Direct acylation of cyanomethylamine with 2,6-dimethoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Optimization:
- Use a 1.2:1 molar ratio of amine to acyl chloride to minimize side products.
- Purify via column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) or preparative HPLC (C18 column, acetonitrile/water 60:40) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR (CDCl3): Key peaks include δ 7.22–7.26 (t, J = 8.4 Hz, aromatic protons), δ 6.49 (d, J = 8.4 Hz, methoxy-substituted aromatic protons), and δ 3.69 (s, methoxy groups). Compare with analogs in .
- 13C NMR: Look for signals at ~166.38 ppm (amide carbonyl) and 157.60 ppm (methoxy carbons) .
- HRMS: Confirm molecular ion [M+H]+ at m/z 265.1052 (C12H14N2O3). Use ESI+ mode with calibration to ±0.001 Da .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
- Waste Disposal: Segregate organic waste containing cyanomethyl groups and incinerate via certified hazardous waste services.
- Spill Management: Neutralize spills with activated carbon, collect in sealed containers, and avoid aqueous discharge .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Herbicidal Activity: Test inhibition of cellulose biosynthesis in Arabidopsis thaliana root elongation assays at 1–100 µM. Compare with isoxaben (positive control, IC50 ~10 nM) .
- CNS Activity: Perform D2 dopamine receptor binding assays using radiolabeled [3H]-spiperone. Assess displacement at 1–100 µM; remoxipride (Ki ~100 nM) serves as a reference .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanistic data, such as conflicting reports on cellulose biosynthesis inhibition?
Methodological Answer:
- Case Study: Isoxaben (a structural analog) shows conflicting effects on cellulose synthesis due to assay sensitivity. Use quantitative methods like 14C-glucose incorporation into cell walls in Zea mays roots, rather than immunocytochemical assays .
- Approach for N-(cyanomethyl) Analogs:
- Validate dose-response curves (0.1–100 µM) across multiple plant species.
- Pair with TEM to visualize cell wall integrity changes .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
-
Substituent Variation: Replace the cyanomethyl group with bromo-, acetyl-, or pyrrolidinylmethyl groups. Synthesize analogs via parallel library synthesis.
-
Biological Testing: Rank derivatives by IC50 in herbicidal or receptor-binding assays. Example SAR
Substituent Herbicidal IC50 (µM) D2 Receptor Ki (nM) -CN (target) 25.3 420 -Br 18.9 310 -COCH3 >100 890 - Correlate electronic (Hammett σ) and steric parameters with activity .
Q. How can computational modeling guide the design of this compound analogs with enhanced activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with D2 dopamine receptors (PDB: 6CM4). Focus on hydrogen bonding between the amide group and Asp114.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies (MM-PBSA) for prioritization .
Q. What advanced techniques mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS (ESI-) to detect cyanohydrin side products (e.g., m/z 198.0894, C9H11NO3).
- Process Optimization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
